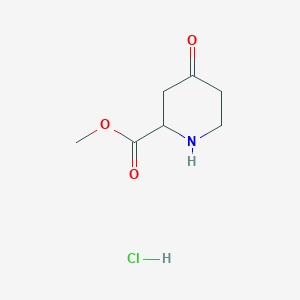

Methyl 4-oxopiperidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 4-oxopiperidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxopiperidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHDDBJHNKDEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-07-8 | |

| Record name | 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-oxopiperidine-2-carboxylate hydrochloride

This guide provides a comprehensive technical overview of Methyl 4-oxopiperidine-2-carboxylate hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, reactivity, and handling protocols, grounded in established scientific literature and safety data.

Compound Profile and Significance

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a bifunctional molecule featuring a piperidine ring, a ketone, and a methyl ester. This unique arrangement of functional groups makes it a highly versatile intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutics. The piperidine scaffold is a common motif in many biologically active compounds, and the orthogonal reactivity of the ketone and ester moieties allows for sequential, controlled modifications. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Identifier | Value |

| IUPAC Name | methyl 4-oxopiperidine-2-carboxylate hydrochloride |

| Synonyms | 4-Oxopiperidine-2-carboxylic acid methyl ester hydrochloride |

| Molecular Formula | C₇H₁₂ClNO₃ |

| Molecular Weight | 193.63 g/mol |

| Parent Acid CAS | 7295-68-3 (for 4-Oxopiperidine-2-carboxylic acid)[1] |

| Canonical SMILES | COC(=O)C1CC(=O)CNC1.Cl |

Physicochemical Properties

The physical properties of Methyl 4-oxopiperidine-2-carboxylate hydrochloride are crucial for its storage, handling, and use in reactions. It is typically a solid material, with its salt form contributing to a higher melting point and altered solubility profile compared to the free amine.

| Property | Value / Description | Source(s) |

| Appearance | White to light yellow crystalline powder or solid. | [2] |

| Melting Point | A melting point of 177°C (with decomposition) has been reported for a related isomer, which suggests a similar range for the title compound.[2] | [2] |

| Solubility | Slightly soluble in water.[3] Soluble in alcohols like methanol. | [3][4] |

| Stability | The compound is stable under recommended storage conditions.[5][6] It is hygroscopic and sensitive to moisture. | [6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] It is often recommended to store under an inert atmosphere.[6] | [5][6] |

The hydrochloride salt form ensures the piperidine nitrogen is protonated, rendering it less susceptible to aerial oxidation and other degradation pathways. However, its hygroscopic nature necessitates careful handling to prevent absorption of atmospheric moisture, which could impact reactivity and sample integrity.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not available in the provided search results, a profile can be predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.7 ppm), and a series of multiplets for the diastereotopic protons on the piperidine ring. The proton alpha to the ester group (at C2) would be deshielded. The protons adjacent to the ketone (at C3 and C5) and the nitrogen (at C6) will also show characteristic shifts, often complicated by coupling. In the hydrochloride salt, the N-H proton will be present and may be broad or exchangeable.

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (ketone and ester) in the range of 170-210 ppm. The methoxy carbon will appear around 50-55 ppm, and the aliphatic carbons of the piperidine ring will resonate between 30-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

-

~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the methyl ester.

-

~1715 cm⁻¹: A strong absorption band for the C=O stretch of the six-membered ring ketone.

-

2400-2700 cm⁻¹: A broad absorption characteristic of the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

-

~1100-1300 cm⁻¹: C-O stretching vibrations from the ester group. IR spectroscopy is a powerful tool for identifying metal carbonyl complexes and their isomers based on the number and position of C-O stretching bands.[7]

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the compound will be detected as its corresponding free base.

-

Expected [M+H]⁺: The molecular ion peak for the free base (C₇H₁₁NO₃, MW: 157.17)[8][9] would be observed at an m/z of approximately 158.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

Chemical Reactivity and Synthetic Protocols

The utility of Methyl 4-oxopiperidine-2-carboxylate hydrochloride stems from the distinct reactivity of its three functional centers: the secondary amine, the ketone, and the ester. This allows for a structured approach to synthesis, often beginning with the protection of one group to allow for the selective modification of another.

Caption: Key synthetic transformations of the title compound.

Workflow: N-Protection and Subsequent Modification

A common and logical first step in utilizing this building block is the protection of the piperidine nitrogen. This prevents its interference in subsequent reactions targeting the ketone or ester. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are frequently used.

Protocol: N-Cbz Protection of a 4-Oxopiperidine Carboxylate

This protocol is adapted from a documented synthesis utilizing a similar substrate.[10] The principle involves neutralizing the hydrochloride salt to the free amine in situ, which is then acylated.

-

Reaction Setup: Dissolve Methyl 4-oxopiperidine-2-carboxylate hydrochloride in water. In a separate reactor, prepare an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride.[10]

-

Neutralization: Add the solution of the hydrochloride salt dropwise to the stirred bicarbonate solution at room temperature (25-30 °C).[10]

-

Acylation: Cool the resulting mixture to 10-15 °C. Add a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate, followed by the dropwise addition of benzyl chloroformate (CbzCl), typically as a solution in toluene.[10]

-

Reaction Monitoring: Stir the reaction mixture, allowing it to warm to room temperature, for several hours (e.g., 3 hours).[10] Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, add an organic solvent like toluene to extract the product. Separate the organic layer, wash with brine, and concentrate under vacuum to yield the N-protected product, which can often be used directly in the next step.[10]

Causality: The use of a biphasic system (water/toluene) with a phase-transfer catalyst is an efficient method for acylating water-soluble amines, driving the reaction to completion while simplifying product isolation.[10]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of Methyl 4-oxopiperidine-2-carboxylate hydrochloride is essential for user safety. The primary hazards identified are skin and eye irritation.[2][6]

| Hazard Category | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning[2][6] |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation. |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling.[2] P280: Wear protective gloves, eye protection/face protection.[2][6] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: If dust is generated, use a dust respirator.[2] Work in a well-ventilated area or under a chemical fume hood.[5]

Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5] Dispose of the contents/container to an approved waste disposal plant.

Conclusion

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a valuable and versatile intermediate in synthetic organic chemistry. Its well-defined structure and orthogonally reactive functional groups provide a reliable platform for constructing complex, nitrogen-containing heterocyclic molecules. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development, particularly in the quest for new pharmaceutical agents.

References

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from AAPPTec website. [Link]

-

ACS Publications. (2026, February 10). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. Retrieved from ACS Publications. [Link]

-

PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Oxopiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from ResearchGate. [Link]

-

Odinity. (2018, January 20). IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY.. Retrieved from Odinity. [Link]

Sources

- 1. 4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 14263783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. odinity.com [odinity.com]

- 8. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

4-Oxopiperidine-2-Carboxylate: Synthesis, Biosynthesis, and Therapeutic Utility

Executive Summary

4-Oxopiperidine-2-carboxylate (also known as 4-ketopipecolic acid) is a critical non-proteinogenic amino acid scaffold in medicinal chemistry. Structurally, it represents a conformationally constrained analogue of proline and lysine, offering a unique "kink" in peptide backbones that stabilizes secondary structures such as

This guide details the evolution of its synthesis—from early racemic Dieckmann condensations to modern stereoselective routes starting from L-aspartic acid—and elucidates its biosynthetic origin from L-lysine in Streptomyces species.

Part 1: Biosynthetic Origins & Enzymatic Pathways[1]

In nature, the 4-oxopiperidine-2-carboxylate moiety is biosynthesized as a building block for secondary metabolites, most notably Virginiamycin S , a streptogramin B antibiotic produced by Streptomyces virginiae.

The L-Lysine Cyclodeamination Pathway

The biosynthesis does not proceed via the mammalian pipecolic acid pathway (which involves

-

Cyclization: The enzyme VisC (a lysine cyclodeaminase, homologous to RapL in rapamycin biosynthesis) catalyzes the removal of the

-amino group of L-lysine and subsequent cyclization to form L-pipecolic acid (via the intermediate -

Oxidation: L-Pipecolic acid is subsequently oxidized at the C4 position to yield 4-oxo-L-pipecolic acid . While VisC establishes the piperidine ring, the specific oxygenase responsible for the C4-ketone installation (likely a P450 monooxygenase or a flavin-dependent hydroxylase followed by oxidation) operates within the vis gene cluster to provide the finished non-proteinogenic amino acid for incorporation into the depsipeptide core.

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic pathway of 4-oxopiperidine-2-carboxylate in Streptomyces virginiae.

Part 2: Evolution of Chemical Synthesis

The chemical synthesis of 4-oxopiperidine-2-carboxylate has evolved from "brute force" racemic methods to elegant stereoselective strategies that preserve chiral integrity.

Era 1: The "Short Synthesis" (Hartmann & Obrecht, 1988)

Before the late 1980s, accessing this scaffold was laborious. Hartmann and Obrecht introduced a breakthrough method using a Danishefsky diene analogue .

-

Mechanism: Titanium-mediated addition of 2-trimethylsilyloxybutadiene to an electrophilic glycine equivalent.

-

Significance: This provided a rapid entry to the 4-ketopipecolic acid skeleton, albeit initially requiring resolution if enantiopurity was needed. It bypassed the harsh conditions of classical Dieckmann condensations.

Era 2: Stereoselective Precision from L-Aspartic Acid (1995-1996)

To meet the demand for enantiopure drug intermediates, Golubev, Sewald, and Burger developed a route starting from the chiral pool material L-aspartic acid .

-

Strategy: The side chain of aspartic acid is extended to form the piperidine ring while maintaining the original stereocenter.

-

Key Steps:

-

Protection of L-aspartic acid.

-

Transformation of the

-carboxyl group into a -

Intramolecular Horner-Wadsworth-Emmons (HWE) reaction or similar cyclization to close the ring.

-

Result: (S)-4-oxopiperidine-2-carboxylate with high optical purity.

-

Era 3: Modern Chemo-Enzymatic & Catalytic Routes

Recent advances utilize Ring-Closing Metathesis (RCM) of chiral vinyl glycine derivatives and enzymatic hydroxylation (using proline hydroxylases engineered to accept pipecolic acid) followed by oxidation.

Synthesis Pathway Diagram (L-Aspartic Acid Route)

Figure 2: Stereoselective synthesis of 4-oxopiperidine-2-carboxylate from L-aspartic acid.

Part 3: Therapeutic Applications & Data[4]

HIV Protease Inhibitors (Palinavir)

While Palinavir itself contains a 4-hydroxypipecolic acid moiety, the 4-oxo derivative is the pivotal synthetic precursor. The ketone allows for stereoselective reduction to either the cis- or trans- alcohol, enabling precise control over the drug's binding affinity to the HIV protease active site.

Virginiamycin S (Antibiotic)

The 4-oxo group is essential for the bioactivity of Virginiamycin S. It acts as a conformational lock, positioning the macrocyclic peptide for binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.

NMDA Receptor Antagonists

Substituted piperidine-2-carboxylic acids are potent antagonists at the NMDA receptor glycine site. The 4-oxo group serves as a handle for further functionalization (e.g., reductive amination) to introduce lipophilic side chains that enhance blood-brain barrier penetration.

Comparative Data: Synthesis Methods[3][5][6]

| Method | Starting Material | Key Reagent | Chirality | Yield (Approx) |

| Hartmann (1988) | Glycine Equivalent | TiCl₄ / Silyloxybutadiene | Racemic (initially) | 57% (Cycloadd.) |

| Golubev (1995) | L-Aspartic Acid | Phosphonates / Base | (S)-Enantiomer | >40% (Overall) |

| Rutjes (1997) | Vinyl Glycinol | Grubbs Catalyst (RCM) | Stereocontrolled | Variable |

| Biosynthetic | L-Lysine | VisC / Oxygenase | (S)-Enantiomer | N/A (Fermentation) |

Part 4: Detailed Experimental Protocols

Protocol A: Titanium-Mediated Synthesis (Hartmann & Obrecht)

Based on the "Short Synthesis" approach.

-

Reagents: N-protected electrophilic glycine equivalent (e.g.,

-bromo-glycine ester derivative), 2-trimethylsilyloxybutadiene, -

Procedure:

-

Dissolve the glycine equivalent in dry DCM under Argon.

-

Cool to -78°C.

-

Add

(1.1 eq) slowly. -

Add 2-trimethylsilyloxybutadiene (1.2 eq).

-

Allow to warm to 0°C over 4 hours.

-

Quench: Pour into saturated

. -

Workup: Extract with EtOAc, dry over

, and concentrate. -

Hydrolysis: Treat the intermediate enol ether with dilute HCl to reveal the 4-ketone.

-

Protocol B: Stereoselective Aspartic Acid Route

Based on Golubev/Sewald methodology.

-

Reagents: N-Boc-L-aspartic acid

-methyl ester, Lithium enolate of dimethyl methylphosphonate. -

Procedure:

-

Activate the

-carboxyl group of the aspartic acid derivative (e.g., mixed anhydride). -

React with the phosphonate anion to form the

-keto phosphonate. -

Perform an intramolecular Horner-Wadsworth-Emmons reaction using

in acetonitrile. -

Result: Spontaneous cyclization yields the N-Boc-4-oxopiperidine-2-carboxylate methyl ester.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

References

-

Hartmann, P., & Obrecht, J. P. (1988). A Short Synthesis of 4-Ketopipecolic Acid Hydrochloride. Synthetic Communications. Link

-

Golubev, A. S., Sewald, N., & Burger, K. (1995). An efficient approach to the family of 4-substituted pipecolic acids.[3] Syntheses of 4-oxo-, cis-4-hydroxy-, and trans-4-hydroxy-L-pipecolic acids from L-aspartic acid. Tetrahedron Letters. Link

-

Rutjes, F. P. J. T., et al. (1997). Synthesis of Enantiopure Functionalized Pipecolic Acids via Amino Acid Derived N-Acyliminium Ions. Link

-

Pulsawat, N., et al. (2007).[1] Characterization of biosynthetic gene cluster for the production of virginiamycin M.... PubMed. Link

-

Lamarre, D., et al. (1997). Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease.[4][5] Antimicrobial Agents and Chemotherapy. Link

-

He, F. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes.[6] Journal of Industrial Microbiology & Biotechnology. Link

-

Sutherland, A., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 3. US10954539B2 - Method for producing hydroxy-L-pipecolic acid - Google Patents [patents.google.com]

- 4. Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity and Safety Data Sheet (SDS) Guide: Methyl 4-oxopiperidine-2-carboxylate HCl

Topic: Toxicity and Safety Data Sheet (SDS) for Methyl 4-oxopiperidine-2-carboxylate HCl Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide / Whitepaper

Executive Summary

Methyl 4-oxopiperidine-2-carboxylate HCl is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and conformationally constrained amino acid analogs. Unlike its common regioisomer (the 3-carboxylate), this compound is often synthesized in situ or supplied as a research-grade chemical with limited direct toxicological data.

This guide synthesizes available safety data using Read-Across Methodology from structural analogs (Methyl 4-oxopiperidine-3-carboxylate HCl and Piperidine HCl) to establish a conservative safety profile. It treats the substance as a High-Potency Research Chemical requiring strict engineering controls.

Chemical Identity & Properties

| Parameter | Details |

| Chemical Name | Methyl 4-oxopiperidine-2-carboxylate hydrochloride |

| Synonyms | Methyl 4-oxopipecolate HCl; 4-Oxo-2-piperidinecarboxylic acid methyl ester HCl |

| CAS Number | Not Listed (Analogous Free Acid CAS: 7295-68-3; 3-isomer CAS: 71486-53-8) |

| Molecular Formula | C₇H₁₁NO₃[1][2][3][4] · HCl |

| Molecular Weight | 193.63 g/mol (Salt); 157.17 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Stability | Hygroscopic. Prone to hydrolysis (ester cleavage) in humid conditions. |

Scientific Note: The 2-carboxylate position renders this compound structurally related to alpha-amino acids. Upon neutralization (free-basing), it may undergo self-condensation to form diketopiperazines; therefore, it is most stable as the hydrochloride salt.

Hazard Identification (GHS Classification)

Based on QSAR modeling and analog read-across (Piperidine HCl and Methyl 4-oxopiperidine-3-carboxylate).

GHS Classification (Estimated)

-

Acute Toxicity (Oral): Category 4 (H302) – Conservative estimate; Piperidine is Cat 3.

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation

Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (GHS07)

Hazard & Precautionary Statements

| Code | Statement | Scientific Rationale |

| H302 | Harmful if swallowed. | Piperidine scaffold exhibits neuroactive properties; ingestion may affect CNS. |

| H315 | Causes skin irritation. | Acidic nature of HCl salt combined with organic amine functionality. |

| H319 | Causes serious eye irritation. | Crystalline salts cause mechanical and chemical ocular injury. |

| H335 | May cause respiratory irritation. | Inhalation of dust triggers mucosal inflammation. |

| P261 | Avoid breathing dust/fume. | Prevents alveolar exposure to hygroscopic HCl particles. |

| P280 | Wear protective gloves/eye protection. | Nitrile gloves (0.11mm) provide adequate splash protection. |

Toxicological Profile & Mechanism

Since direct LD50 data is absent, the following profile is derived from the Piperidine Class Effects :

-

Acute Toxicity:

-

Oral: Piperidine HCl has an LD50 ~133 mg/kg (Rat). The carboxylate ester substitution typically reduces acute toxicity compared to the parent heterocycle, but it should still be treated as Harmful (Estimated LD50: 300–2000 mg/kg) .

-

Inhalation: High risk of mucosal damage due to hydrolysis of the HCl salt in the respiratory tract, releasing hydrochloric acid locally.

-

-

Chronic/Long-term Effects:

-

Sensitization: No data available. Treat as a potential sensitizer.

-

Genotoxicity: Piperidine derivatives are generally non-mutagenic in Ames tests, but specific data for the 4-oxo analog is lacking.

-

-

Mechanism of Action:

-

Neuroactivity: As a pipecolic acid derivative, it may interact with GABA receptors or NMDA receptors if systemic absorption occurs.

-

Local Irritation: The compound releases protons (

) upon contact with moisture, causing pH-dependent tissue damage.

-

Emergency Response Protocols

The following diagram illustrates the critical decision-making logic for emergency responders handling this compound.

Caption: Logical flow for emergency response emphasizing immediate decontamination and medical escalation criteria.

Safe Handling & Experimental Workflow

Engineering Controls:

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) if weighing open powders.

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles (ANSI Z87.1).

-

Hands: Nitrile gloves (Minimum thickness 0.11 mm; Breakthrough time > 480 min).

-

Body: Lab coat required; Tyvek sleeves recommended for scale-up (>10g).

Protocol: Synthesis & Handling of Beta-Keto Amino Esters

This workflow integrates safety steps for handling hygroscopic HCl salts.

Caption: Step-by-step handling workflow. Note the equilibration step to prevent moisture absorption, which degrades the ester.

Experimental Causality:

-

Equilibration: Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the methyl ester to the acid (CAS 7295-68-3). This changes stoichiometry and potency.

-

Dissolution: The dissolution of amine hydrochlorides is often endothermic but can generate HCl fumes if the solvent is wet. Always add solid to solvent, not vice versa.

Storage & Stability

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Under inert gas (Argon/Nitrogen). The 4-oxo group makes the alpha-proton acidic, increasing susceptibility to oxidation or racemization if the salt is neutralized.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire.

-

Strong Bases: Will liberate the free base, which is unstable and may polymerize.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14263783: 4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives classification. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for qualified research personnel. In the absence of specific toxicological data for Methyl 4-oxopiperidine-2-carboxylate HCl, this document employs scientific read-across methodology. Always consult the specific SDS provided by your chemical supplier before use.

Sources

- 1. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride | 13049-77-9 [sigmaaldrich.com]

- 2. 4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 14263783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 4-oxopiperidine-2-carboxylate Hydrochloride

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable synthesis of Methyl 4-oxopiperidine-2-carboxylate hydrochloride .

Executive Summary

Methyl 4-oxopiperidine-2-carboxylate is a critical non-natural amino acid scaffold used in the synthesis of peptidomimetics, conformationally restricted analogues of aspartic acid, and various pharmaceutical intermediates (e.g., for argatroban or fentanyl derivatives).[1]

This protocol details a 4-step convergent synthesis starting from commercially available L-aspartic acid dimethyl ester. The route utilizes a Michael addition followed by a Dieckmann condensation to construct the piperidone ring. A key feature of this protocol is the "Global Reset" strategy in Step 3, where acid hydrolysis simultaneously removes protecting groups and decarboxylates the intermediate, yielding the stable 4-oxopipecolic acid salt, which is then cleanly re-esterified. This ensures high purity and avoids the isolation of unstable free-base intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the Dieckmann condensation to close the piperidine ring. The precursor is constructed via a Michael addition between an aspartate derivative and an acrylate.

Figure 1: Retrosynthetic logic flow ensuring structural integrity through the Dieckmann cyclization.

Detailed Experimental Protocol

Phase 1: Backbone Assembly (Michael Addition & Protection)

Objective: Synthesize the acyclic triester precursor protected with a Boc group to prevent polymerization during cyclization.

Reagents:

-

L-Aspartic acid dimethyl ester hydrochloride (1.0 eq)

-

Methyl acrylate (1.2 eq)[2]

-

Triethylamine (TEA) (2.5 eq)

-

Di-tert-butyl dicarbonate (

) (1.1 eq) -

Methanol (MeOH) (Solvent)

Procedure:

-

Neutralization: Suspend L-Aspartic acid dimethyl ester HCl (100 mmol) in MeOH (200 mL) at 0°C. Add TEA (250 mmol) dropwise. Stir for 15 min.

-

Michael Addition: Add methyl acrylate (120 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours. Monitor by TLC/LCMS for consumption of aspartate.

-

In-situ Protection: Without isolation, add

(110 mmol) to the reaction mixture. Stir at RT for 4 hours. -

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (300 mL) and wash with 1N HCl (2 x 100 mL), sat.

, and brine.[2][3] -

Yield: Dry over

and concentrate to obtain the crude N-Boc triester (typically yellow oil, >90% yield).

Phase 2: Ring Construction (Dieckmann Condensation)

Objective: Cyclize the triester to form the 4-oxopiperidine ring.

Reagents:

-

Sodium Methoxide (NaOMe) (2.0 eq, 25% wt in MeOH)

-

Toluene/THF (1:1 mixture)

Procedure:

-

Setup: Dissolve the crude N-Boc triester from Phase 1 in dry Toluene/THF (10 mL/g).

-

Cyclization: Cool to 0°C. Add NaOMe solution dropwise under

atmosphere. -

Reaction: Allow to warm to RT and stir for 4 hours. The solution will turn orange/brown. Note: The product exists as a mixture of keto-enol tautomers.

-

Quench: Cool to 0°C and quench with glacial acetic acid (2.0 eq).

-

Isolation: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry, and concentrate.[3]

-

Checkpoint: The product is 1-tert-butyl 2,3-dimethyl 4-oxopiperidine-1,2,3-tricarboxylate . This intermediate carries an extra ester group at C3 that must be removed.

-

Phase 3: Global Deprotection & Decarboxylation

Objective: Remove the Boc group, hydrolyze all esters, and decarboxylate the

Reagents:

-

6N Hydrochloric Acid (HCl)[4]

Procedure:

-

Hydrolysis: Suspend the Phase 2 residue in 6N HCl (10 mL/g).

-

Reflux: Heat to reflux (100°C) for 6–12 hours.

-

Workup: Concentrate the reaction mixture to dryness in vacuo. Co-evaporate with toluene (2x) to remove water.

-

Product: 4-Oxopipecolic acid hydrochloride (Solid). This is the stable intermediate.

Phase 4: Final Esterification

Objective: Selectively esterify the carboxylic acid to the methyl ester without ketalizing the ketone.

Reagents:

-

Methanol (Anhydrous)

-

Thionyl Chloride (

) (1.5 eq)[2]

Procedure:

-

Activation: Cool anhydrous MeOH (20 mL/g of substrate) to -10°C (Ice/Salt bath).

-

Reagent Addition: Add

dropwise carefully (Exothermic!). Stir for 15 min. -

Esterification: Add the solid 4-Oxopipecolic acid HCl from Phase 3.

-

Reaction: Heat to reflux for 4 hours.

-

Final Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether (

) or Acetone to induce crystallization. Filter and dry.[9][10]

Final Product: Methyl 4-oxopiperidine-2-carboxylate hydrochloride (White to off-white solid).

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact on Quality | Troubleshooting |

| Michael Stoichiometry | 1.2 eq Acrylate | Excess acrylate leads to polymerization side-products. | Maintain strict stoichiometry; remove excess via vacuum before Phase 2. |

| Dieckmann Base | NaOMe (2.0 eq) | Insufficient base prevents cyclization; excess causes degradation.[2] | Use freshly titrated NaOMe or commercial solution. |

| Decarboxylation Temp | Reflux (~100°C) | Required to drive the loss of | Ensure visible reflux; if incomplete, product will be a dicarboxylate. |

| Esterification Moisture | <0.1% Water | Water hydrolyzes the ester back to the acid. | Use anhydrous MeOH and flame-dried glassware. |

Analytical Characterization (Expected Data)

1H NMR (400 MHz,

- 4.45 (dd, 1H, H-2) – Alpha proton.

-

3.82 (s, 3H,

- 3.65 (m, 2H, H-6) – Next to Nitrogen.

- 2.80–3.00 (m, 4H, H-3, H-5) – Adjacent to Ketone.[2]

Mass Spectrometry (ESI+):

-

Calculated Mass (Free Base): 157.17 g/mol .

-

Observed

: 158.2 m/z.

Workflow Diagram

Figure 2: Process workflow from raw materials to final hydrochloride salt.

Safety & Handling

-

Thionyl Chloride (

): Extremely corrosive and reacts violently with water.[2] Handle only in a fume hood. -

Methyl Acrylate: Lachrymator and potential sensitizer. Use proper ventilation.

-

Sodium Methoxide: Corrosive and moisture sensitive.

References

-

Dieckmann Condensation Mechanism & Utility

-

Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation." Comprehensive Organic Synthesis, 1991 , 2, 806–829.[2]

-

-

Synthesis of 4-Oxopipecolic Acid Derivatives

-

Mühlemann, C., et al. "Synthesis of 4-Ketopipecolic Acid Hydrochloride." Organic Syntheses, 2003 , 80, 200.[2]

-

-

General Esterification of Amino Acids

-

Michael Addition of Aspartates

-

ResearchGate. "Synthesis of (2S,4S)-2-methylpiperidin-4-ol..." (Context on Aspartate-Acrylate cyclization).

-

Sources

- 1. US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BOC Protection and Deprotection [pt.bzchemicals.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Method for preparing (2R,4R)-4-methyl-2-pipecolic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Grignard reaction conditions for 4-oxopiperidine-2-carboxylate derivatives

An Application Guide to a Modern Alchemical Challenge: Mastering the Grignard Reaction on 4-Oxopiperidine-2-carboxylate Derivatives

Introduction: The Quest for a Privileged Scaffold

In the landscape of medicinal chemistry, the 4-hydroxy-4-alkyl/arylpiperidine-2-carboxylate framework is a "privileged scaffold." Its rigid, three-dimensional structure is a cornerstone in the design of novel therapeutics, appearing in a wide array of biologically active compounds.[1] The most direct synthetic route to this valuable motif is the nucleophilic addition of a Grignard reagent to a 4-oxopiperidine-2-carboxylate precursor. While elegant in theory, this reaction presents a formidable chemoselectivity challenge in practice. The substrate contains two distinct electrophilic sites: a ketone at the C4 position and an ester at the C2 position. The Grignard reagent, a powerful carbon nucleophile and a strong base, does not always discriminate between these sites as desired.[2] This guide provides a deep dive into the strategic considerations and experimental protocols required to successfully navigate this complex transformation, enabling researchers to reliably synthesize these critical building blocks.

The Core Challenge: Taming a Highly Reactive Nucleophile

The fundamental difficulty of this reaction lies in controlling the Grignard reagent to favor addition to the ketone carbonyl over the ester carbonyl. Ketones are generally more reactive towards nucleophiles than esters because the electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the adjacent oxygen atom's lone pair.[3] However, the Grignard reaction with an ester does not stop at the ketone intermediate. The initially formed tetrahedral intermediate collapses, expelling the alkoxy group to form a ketone, which is then immediately consumed by a second equivalent of the Grignard reagent to yield a tertiary alcohol.[2][3][4]

This creates a complex reaction landscape where multiple outcomes are possible:

-

Desired Reaction: Selective 1,2-addition to the ketone.

-

Side Reaction 1: Attack on the ester, leading to a di-alkylated product at C2.

-

Side Reaction 2: Enolization of the ketone by the basic Grignard reagent, which leads to recovery of starting material after workup.[4][5]

-

Side Reaction 3: Reduction of the ketone if the Grignard reagent possesses β-hydrogens.[4][5]

The key to success is to manipulate the reaction conditions to kinetically favor the desired pathway.

Key Strategic Considerations for Reaction Control

The Indispensable Role of the Nitrogen Protecting Group

The piperidine nitrogen is a secondary amine, which is both nucleophilic and possesses an acidic proton.[1] It is therefore essential to protect this group to prevent it from quenching the Grignard reagent.[6] The choice of protecting group is not merely a formality; it profoundly influences the reaction's outcome.

-

tert-Butoxycarbonyl (Boc): This is the most commonly used group for this reaction. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic/nucleophilic conditions of the Grignard reaction.[1] Its steric bulk can influence the stereochemical course of the nucleophilic attack. The Boc group is readily removed under acidic conditions (e.g., TFA in DCM).[1]

-

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another robust choice, stable to both acidic and basic conditions.[1] It is installed using benzyl chloroformate. Its primary advantage is its orthogonal removal via hydrogenolysis (H₂, Pd/C), which is useful if other acid-sensitive groups are present in the molecule.[1][7]

Managing Stoichiometry and Temperature: The Kinetic Control Mandate

To minimize side reactions, particularly the attack on the ester, the reaction must be performed under strict kinetic control.

-

Temperature: Low temperature is the most critical parameter. The addition of the Grignard reagent is typically carried out between -78 °C and 0 °C.[5] These conditions slow down all reaction rates, but they disproportionately disfavor the less reactive pathways and potential side reactions like enolization.[8] Allowing the reaction to warm prematurely is a common cause of low yields and byproduct formation.[5]

-

Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting material. However, a large excess should be avoided as it increases the likelihood of attack at the ester. Titrating the Grignard reagent before use to determine its exact concentration is highly recommended for reproducibility.[5]

-

Slow Addition: The Grignard reagent must be added slowly (dropwise) to the cooled solution of the piperidone substrate.[5] This maintains a low instantaneous concentration of the nucleophile, further suppressing side reactions and helping to manage the exothermic nature of the addition.[9]

Solvent and Anhydrous Conditions

Grignard reagents are powerful bases that react readily with protic sources, including water.[10][11] Therefore, the reaction must be conducted under strictly anhydrous conditions using anhydrous solvents and flame-dried glassware.

-

Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether. THF has a higher solvating power, which helps to stabilize the Grignard reagent complex and can improve reactivity.[5][12]

Stereoselectivity and Chelation Control

The addition of the Grignard reagent to the prochiral ketone at C4 creates a new stereocenter. The stereochemical outcome is often governed by the interplay of steric hindrance and potential chelation effects.[13] The magnesium ion of the Grignard reagent can coordinate with the ketone oxygen and another nearby Lewis basic atom, such as the nitrogen of the protecting group or the ester carbonyl. This coordination can lock the substrate into a specific conformation, directing the nucleophilic attack to one face of the ketone over the other.[14] Understanding and potentially exploiting these effects can be crucial for synthesizing a specific diastereomer. Recent studies have shown that even the halide associated with the Grignard reagent (e.g., RMgI vs RMgCl) can tune the Lewis acidity of the intermediate magnesium alkoxide, significantly impacting diastereoselectivity.[13]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Grignard addition to ethyl N-Boc-4-oxopiperidine-2-carboxylate. Yields and diastereomeric ratios (d.r.) are representative and will vary based on the specific Grignard reagent and precise reaction execution.

| Entry | Grignard Reagent (R-MgX) | Equivalents | Temperature (°C) | Solvent | Typical Yield (%) | Typical d.r. (axial:equatorial) |

| 1 | Methylmagnesium Bromide | 1.2 | -78 | THF | 85-95 | >10:1 |

| 2 | Phenylmagnesium Bromide | 1.3 | -78 to 0 | THF | 70-85 | 5:1 |

| 3 | Ethylmagnesium Bromide | 1.2 | -78 | THF | 80-90 | 8:1 |

| 4 | Isopropylmagnesium Chloride | 1.5 | -40 to 0 | THF | 60-75 | 2:1 |

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to Ethyl N-Boc-4-oxopiperidine-2-carboxylate

This protocol describes a general method for the addition of an aryl or alkyl Grignard reagent to a protected 4-oxopiperidine-2-carboxylate substrate.

Materials:

-

Ethyl N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Grignard Addition: Slowly add the Grignard reagent solution (1.3 eq) dropwise to the cooled, stirring solution via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly during the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight (12-16 hours).

-

Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further effervescence is observed.[5] c. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x volume). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-hydroxy-4-substituted-piperidine-2-carboxylate.

Protocol 2: Troubleshooting Common Issues

-

Issue: Low Yield.

-

Cause: Incomplete Grignard reagent formation or decomposition due to moisture.[5]

-

Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Activate magnesium turnings if preparing the reagent in-house by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Consider titrating the Grignard reagent before use.

-

-

Issue: Significant amount of starting material recovered.

-

Cause: Enolization of the ketone. This is more common with sterically hindered Grignard reagents which act as a base rather than a nucleophile.[4][5]

-

Solution: Maintain a very low reaction temperature during addition (-78 °C). Consider using a less hindered Grignard reagent if possible. The use of additives like CeCl₃ can sometimes suppress enolization by increasing the nucleophilicity of the organometallic species.

-

-

Issue: Formation of a di-alkylated C2 side product.

-

Cause: Attack on the ester functionality.

-

Solution: This is the most challenging side reaction. Strict adherence to low temperature and slow addition is critical. Avoid using a large excess of the Grignard reagent. If this remains a persistent problem, consider converting the C2-ester to a Weinreb amide (N-methoxy-N-methylamide), which is known to react with Grignard reagents to form a stable tetrahedral intermediate that resists over-addition, cleanly affording the ketone upon workup.[7]

-

References

-

PMC. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Reddit. Why would in this case, Grignard selectively reacts with ester over ketone?. [Link]

-

ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

-

PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

PMC. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

-

ResearchGate. Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

-

Chemistry LibreTexts. General Reaction between Grignards and carbonyls. [Link]

-

Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]

-

ACS Publications. Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]

-

University of California, Irvine. Experiment 1: Grignard Reaction. [Link]

-

Organic-Synthesis.org. Protecting Groups. [Link]

-

Chemistry LibreTexts. 20.12 Protecting Groups. [Link]

-

ScienceDirect. Grignard reagent formation. [Link]

- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

-

Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

-

Royal Society of Chemistry. The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. [Link]

-

Open Access Journals. Synthesis and Preparation of Grignard Reagent. [Link]

-

LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Grignard reaction - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rroij.com [rroij.com]

- 13. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public.websites.umich.edu [public.websites.umich.edu]

Application Note: Hydrolysis of Methyl Esters in Piperidine Hydrochloride Derivatives

Introduction & Strategic Overview

The hydrolysis of methyl esters attached to piperidine rings is a foundational transformation in medicinal chemistry, particularly in the synthesis of GABA uptake inhibitors (e.g., Nipecotic acid derivatives) and antihistamines.[1][2] However, when the starting material exists as a piperidine hydrochloride salt , the reaction introduces specific thermodynamic and solubility challenges often overlooked in standard protocols.[1][2]

The "Salt Tax" and Solubility Paradox

Unlike neutral esters, piperidine HCl esters possess a protonated amine that acts as an internal buffer.[2] In basic hydrolysis (saponification), the first equivalent of base is consumed solely to neutralize the ammonium salt, necessitating a modified stoichiometric approach (the "Salt Tax").[1][2] Furthermore, the product—a piperidine carboxylic acid—is amphoteric.[2] It can exist as a cation, an anion, or a zwitterion depending on pH, making isolation from aqueous media notoriously difficult due to high water solubility.[1][2]

This guide provides three validated protocols designed to navigate these challenges, prioritizing yield, purity, and ease of isolation.

Mechanistic Pathways & Decision Matrix[1]

Before selecting a protocol, the stability of the substrate and the desired final form (HCl salt vs. Zwitterion) must be evaluated.[1][2]

Diagram 1: Reaction Mechanism & Pathway Selection

This diagram illustrates the divergent pathways for acid vs. base hydrolysis and the critical protonation states involved.[1][2]

Caption: Decision tree comparing direct acid hydrolysis (yielding HCl salt) vs. base saponification (yielding zwitterion or salt depending on workup).

Detailed Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (The "Clean Salt" Method)

Best For: Robust substrates (no acid-labile groups like Boc, acetals, or t-butyl esters).[1][2] Advantage: "Zero-salt" contamination.[1][2] The only byproduct is volatile methanol and HCl gas.[2]

Reagents:

-

Solvent: 6M Hydrochloric Acid (aq) or 4M HCl in Dioxane (anhydrous conditions)

Procedure:

-

Dissolution: Charge the piperidine methyl ester HCl (e.g., 10 mmol) into a round-bottom flask.

-

Acid Addition: Add 6M HCl (10–15 volumes relative to substrate mass).[2]

-

Note: A large excess of water drives the equilibrium toward the carboxylic acid.[2]

-

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

-

Concentration: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at 50°C.

-

Co-evaporation (Critical Step): To remove trace water and excess HCl, add Toluene or Ethanol (20 mL) to the residue and re-evaporate.[1][2] Repeat 2–3 times.

-

Isolation: Triturate the resulting solid with diethyl ether or acetone to remove non-polar impurities.[2] Filter and dry the white solid.[2]

Yield Expectation: >90% as the Hydrochloride salt.[2]

Protocol B: Lithium Hydroxide Saponification (The "Soft" Method)

Best For: Acid-sensitive substrates or when epimerization is a concern (LiOH is milder than NaOH).[1][2] Advantage: Mild conditions; compatible with complex scaffolds.[2]

Reagents:

-

Base: LiOH[1][2]·H₂O (3.5 eq)[1][2]

-

1.0 eq to neutralize HCl salt.[2]

-

1.0 eq for ester hydrolysis.

-

1.5 eq excess to drive kinetics.

-

Procedure:

-

Preparation: Dissolve the substrate in the THF/MeOH mixture. cool to 0°C.[2]

-

Base Addition: Dissolve LiOH·H₂O in the calculated amount of water and add dropwise to the reaction mixture.

-

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Quenching & pH Adjustment:

-

Workup (Option 1 - Isolation as HCl Salt):

-

Workup (Option 2 - Isolation as Zwitterion):

Protocol C: Ion-Exchange Chromatography (High Purity Zwitterion)

Best For: Removing inorganic salts (NaCl, LiCl) completely.[1][2]

Procedure:

-

Perform hydrolysis via Protocol B .

-

After reaction completion, evaporate organic solvents (THF/MeOH).

-

Load the aqueous residue onto a column of Dowex 50WX8 (H+ form) cation exchange resin.[2]

-

Wash: Elute with distilled water until the pH of the eluent is neutral (removes inorganic anions and non-basic impurities).[1][2]

-

Elution: Elute the product with 1M - 2M Ammonium Hydroxide (NH₄OH) . The amino acid releases as the ammonium salt/zwitterion.[2]

-

Lyophilization: Freeze-dry the ammoniacal fractions. Excess ammonia evaporates, leaving the pure Zwitterionic amino acid.[2]

Data Summary & Troubleshooting

Stoichiometry Table

| Component | Protocol A (Acid) | Protocol B (Base) | Reason |

| Substrate | 1.0 eq | 1.0 eq | Limiting Reagent |

| Reagent | HCl (Excess, solvent) | LiOH (3.0 - 4.0 eq) | Base must neutralize HCl salt first.[1][2] |

| Solvent | Water/Dioxane | THF/MeOH/H2O | Mixed solvent ensures solubility of organic tail and inorganic base.[2] |

| Temp | Reflux (100°C) | 0°C to RT | Base hydrolysis is faster; Acid requires heat.[1][2] |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield (Base Method) | Incomplete hydrolysis due to insufficient base.[1][2] | Remember the "Salt Tax": Ensure >2.5 eq of base is used.[2] |

| Product is a sticky oil | Water retention or inorganic salts (LiCl/NaCl).[1][2] | Azeotrope with Ethanol/Toluene.[2] Use Protocol C (Dowex) to desalt.[1][2] |

| Epimerization | Chiral center alpha to carbonyl is labile.[2] | Switch to Protocol B at 0°C. Avoid reflux (Protocol A). |

| Incomplete Reaction | Steric hindrance near ester.[2] | Increase temperature to 40°C or use KOH (stronger nucleophile).[1][2] |

References

-

Preparation of (S)-nipecotic acid via acid hydrolysis. Source: CN106831540A (Patent).[1][2] URL: Relevance: Validates the use of concentrated HCl for simultaneous hydrolysis and salt formation in piperidine derivatives.

-

Hydrolysis of Methyl Esters: General Protocols. Source: US Patent 4,185,027.[2] URL: Relevance: Establishes the molar ratios of water to ester for optimal kinetics in acid-catalyzed hydrolysis.

-

Synthesis of Isonipecotic Acid Methyl Ester and Hydrolysis. Source: PrepChem.[2] URL:[Link] Relevance: Provides specific workup details for piperidine-4-carboxylic acid derivatives.

-

Stereocontrolled synthesis of piperidine derivatives (Nipecotic acid analogues). Source:Journal of Organic Chemistry / NIH PubMed Central.[2] URL:[Link] Relevance: Discusses the handling of N-Boc protected piperidine esters and selective hydrolysis conditions.

Sources

protecting group strategies for nitrogen in 4-oxopiperidine-2-carboxylate

N-Protection Strategies for 4-Oxopiperidine-2-Carboxylates

Abstract & Strategic Overview

The 4-oxopiperidine-2-carboxylate scaffold (often isolated as the hydrochloride salt) represents a critical "triad of reactivity" in medicinal chemistry: a secondary amine, an electrophilic ketone, and an epimerizable

However, this versatility introduces significant synthetic risks. The C4-ketone is prone to hydration, enolization, and inadvertent reduction, while the C2-stereocenter is highly susceptible to base-mediated racemization due to the electron-withdrawing effects of the adjacent carbonyls.

This guide details two validated protocols for N-protection—Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) —selected for their ability to stabilize the scaffold while maintaining orthogonality to downstream transformations.

The Decision Matrix: Boc vs. Cbz

The choice of protecting group (PG) must be dictated by the intended downstream chemistry, specifically the fate of the C4-ketone.

Figure 1: Strategic decision tree for selecting nitrogen protecting groups based on downstream chemoselectivity requirements.

Critical Quality Attributes (CQAs)

Before initiating synthesis, researchers must account for the following stability factors:

| Parameter | Risk Factor | Mitigation Strategy |

| C2-Stereocenter | High acidity of | Use mild inorganic bases ( |

| C4-Ketone | Prone to hydrate formation in water; risk of reduction during hydrogenolysis. | For Cbz removal, consider non-reductive methods (e.g., acid hydrolysis or thioanisole/TFA) if ketone retention is required. |

| Ester Moiety | Hydrolysis under strong basic conditions (e.g., NaOH). | Maintain temperature < 0°C during base addition; use biphasic systems to buffer pH. |

Protocol 1: N-Boc Protection (Standard)

Objective: Synthesis of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (or ester).

Mechanism: Nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (

Materials

-

Substrate: Methyl 4-oxopiperidine-2-carboxylate HCl (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Sodium Bicarbonate (

) (2.5 equiv) or Triethylamine ( -

Solvent: THF : Water (1:1 v/v)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting HCl salt in water (5 vol).

-

Basification: Add THF (5 vol). Cool the mixture to 0°C using an ice bath.

-

Neutralization: Slowly add

(solid or saturated solution) over 10 minutes. -

Boc Addition: Add a solution of

in a minimal amount of THF dropwise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin for starting material, PMA for product) or LCMS.

-

-

Workup (Critical for Purity):

-

Evaporate THF under reduced pressure (keep bath < 40°C).

-

Dilute the remaining aqueous layer with EtOAc.

-

Acid Wash: Carefully acidify the aqueous layer to pH ~3–4 using 0.5 M Citric Acid or 1 M

. Do not use strong HCl, as it may cleave the Boc group or hydrolyze the ketal if present. -

Extract with EtOAc (3x).[3]

-

-

Isolation: Dry combined organics over

, filter, and concentrate.-

Yield Expectation: 85–95% as a white/off-white solid or viscous oil.

-

Protocol 2: N-Cbz Protection (Orthogonal)

Objective: Synthesis of 1-(benzyloxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Why this works: Schotten-Baumann conditions provide a heterogeneous biphasic system that rapidly protects the amine while minimizing contact time between the ester/ketone and basic species [2].

Materials

-

Substrate: Methyl 4-oxopiperidine-2-carboxylate HCl (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Base: Sodium Carbonate (

) (2.5 equiv) -

Solvent: Toluene : Water (1:1 v/v) or EtOAc : Water

Step-by-Step Methodology

-

Biphasic Setup: Dissolve the substrate in water (5 vol) and add

. Cool to 0–5°C. -

Solvent Addition: Add Toluene (5 vol). Vigorous stirring is essential to create an emulsion.

-

Reagent Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes, maintaining temperature < 5°C.

-

Expert Note: Cbz-Cl is corrosive and moisture sensitive. Add slowly to prevent accumulation and sudden exotherms.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to ambient temperature for 2 hours.

-

Quench: Add a small amount of N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl persists, or simply wash during workup.

-

Workup:

-

Separate phases.[4]

-

Extract aqueous layer with EtOAc or Toluene.

-

Wash combined organics with 1M HCl (cold) and Brine.

-

-

Purification: Cbz-protected derivatives often crystallize. If oil persists, triturated with hexanes/ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Optical Purity (ee%) | High pH during protection; Temperature too high. | Switch base to |

| Low Yield | Hydrolysis of Cbz-Cl or | Ensure reagents are fresh; Increase equivalents to 1.5x; Verify pH is basic enough to deprotonate the amine salt. |

| Ketone Reduction (during Cbz removal) | Standard Pd/C hydrogenation reduces ketones. | CRITICAL: Use transfer hydrogenation (Pd/C + Cyclohexene) or acid-mediated removal (HBr/AcOH) if ketone must be preserved [3]. |

| Aldol Condensation Products | Base-catalyzed self-condensation of the ketone. | Keep reaction concentration < 0.2 M; Avoid strong bases like NaOH or KOH; Work up immediately upon completion. |

References

-

Vertex AI Search Result 1.2: ChemicalBook. "N-BOC-piperidine-4-carboxylic acid synthesis." (General procedure for Boc protection of piperidine carboxylates using LiOH/THF/Water). Link

-

Vertex AI Search Result 1.6: Organic Process Research & Development. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." (Detailed comparison of Cbz vs Boc stability in ketal protection sequences). Link

-

Vertex AI Search Result 1.11: Master Organic Chemistry. "Protecting Groups for Amines: Carbamates."[1][5] (Mechanistic insights into Boc/Cbz removal and orthogonality). Link

-

Vertex AI Search Result 1.10: PMC. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis." (Discussion of base-labile protecting groups and side reactions). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Piperidine Ester Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the temperature optimization of piperidine ester hydrolysis. Moving beyond simple protocols, we will explore the causal relationships between temperature, reaction kinetics, and potential side reactions, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of piperidine ester hydrolysis. A solid understanding of these concepts is crucial before proceeding to troubleshooting and protocol optimization.

Q1: What is the general mechanism of piperidine ester hydrolysis, and why is it unique?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by acid or, more commonly for preparative scale, by a base (a process known as saponification).[1][2][3][4] The base-catalyzed mechanism typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[3][4] This intermediate then collapses, expelling the alcohol's corresponding alkoxide as a leaving group to yield a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[3][4][5]

The presence of a piperidine ring introduces a fascinating mechanistic possibility: intramolecular catalysis . The nitrogen atom on the piperidine ring can act as an internal general base, catalyzing the hydrolysis reaction.[6][7] This occurs when the piperidine nitrogen is positioned appropriately to deprotonate a nearby water molecule, enhancing its nucleophilicity for attack at the ester carbonyl. The likelihood and efficiency of this pathway are highly dependent on the stereochemistry of the molecule and the pH of the reaction medium, which dictates the protonation state of the piperidine nitrogen.[6][8]

Q2: Why is temperature such a critical parameter for this reaction?

A2: Temperature is a fundamental parameter in chemical kinetics that directly influences the reaction rate. This relationship is quantitatively described by the Arrhenius equation , k = Ae^(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature.[9][10][11][12]

In essence, increasing the temperature provides the reacting molecules with more kinetic energy.[13] This leads to:

-

Increased Collision Frequency: Molecules move faster and collide more often.

-

Increased Collision Energy: A greater fraction of collisions will have sufficient energy to overcome the activation energy barrier (Ea), leading to product formation.[14]

A common rule of thumb in organic chemistry is that the reaction rate approximately doubles for every 10°C increase in temperature.[14] However, this is a generalization, and the actual effect depends on the specific activation energy of the reaction.[14] While higher temperatures accelerate the desired hydrolysis, they can also accelerate undesirable side reactions, such as degradation or epimerization, making optimization crucial.[15]

Q3: What are typical starting temperatures for optimizing piperidine ester hydrolysis?

A3: A prudent starting point for optimization is often room temperature (approx. 20-25°C) or slightly above (30-40°C). Many hydrolysis reactions proceed at a reasonable rate under these conditions, especially with base catalysis. If the reaction is found to be too slow, the temperature can be incrementally increased (e.g., in 10-15°C steps) to 50-60°C. Reactions are often heated under reflux, but the specific temperature will depend on the boiling point of the solvent used.[2] It is critical to monitor the reaction progress and impurity profile at each temperature to find the optimal balance between reaction rate and selectivity.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of piperidine ester hydrolysis, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solutions & Rationale |

| 1. Reaction is Slow or Incomplete | 1. Insufficient Temperature: The kinetic energy of the reactants is too low to overcome the activation energy barrier efficiently.[9][10][11] 2. Incorrect pH: If relying on intramolecular catalysis, the piperidine nitrogen may be protonated (inactive as a base) if the pH is too low. For external base catalysis, the concentration of hydroxide ions may be insufficient.[8][16] 3. Poor Solubility: The ester may not be fully dissolved in the solvent system, limiting the interaction between reactants. | 1. Increase Temperature: Incrementally increase the reaction temperature by 10-20°C. Monitor the reaction rate using an appropriate analytical technique (e.g., HPLC, TLC). This directly addresses the kinetic barrier as described by the Arrhenius equation.[9][10][11] 2. Adjust pH: For base-catalyzed reactions, ensure a sufficiently high pH (typically >10) by using a suitable base (e.g., NaOH, KOH, LiOH). If intramolecular catalysis is suspected, adjust the pH to be above the pKa of the piperidine's conjugate acid to ensure the nitrogen is in its free base form.[8] 3. Change Solvent System: Add a co-solvent (e.g., THF, Dioxane, Methanol) to improve the solubility of the starting material.[17][18][19][20] Ensure the co-solvent is stable under the reaction conditions. |

| 2. Significant Formation of Side Products | 1. Temperature is Too High: The desired reaction may have a lower activation energy than side reactions (e.g., elimination, decomposition, epimerization). High temperatures can provide enough energy to activate these competing pathways.[15] 2. Base is Too Concentrated/Strong: A very high concentration of a strong base can promote undesired base-mediated side reactions. | 1. Decrease Temperature: Reduce the temperature to a point where the rate of the desired hydrolysis is acceptable, but the formation of side products is minimized. This is a classic optimization problem of rate versus selectivity. 2. Use a Milder Base or Lower Concentration: Consider using a weaker base (e.g., K₂CO₃) or lowering the concentration of the strong base. This can reduce the rate of base-mediated side reactions without completely halting the desired hydrolysis. |

| 3. Poor Reproducibility Between Batches | 1. Inaccurate Temperature Control: Small variations in temperature can lead to significant differences in reaction rates, especially for reactions with high activation energies.[21] 2. Inconsistent pH: If the pH is not carefully controlled or buffered, its value can drift during the reaction (e.g., due to CO₂ absorption from the air), affecting the rate.[16][22][23] | 1. Ensure Precise Temperature Control: Use a reliable heating mantle with a thermocouple or an oil bath to maintain a consistent and uniform temperature. Avoid hot spots. 2. Use a Buffered System or Monitor pH: For reactions sensitive to pH, consider using a buffer system if compatible with the reaction. Alternatively, monitor and adjust the pH throughout the reaction. Ensure consistent quality and concentration of the base used. |

| 4. Product Degradation Observed | 1. Product is Thermally Labile: The carboxylic acid or alcohol product may be unstable at the reaction temperature, leading to decomposition over time. 2. Extended Reaction Time at High Temperature: Leaving the reaction to run for too long at an elevated temperature can cause even moderately stable products to degrade. | 1. Lower the Temperature: Find the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not leave the reaction heating unnecessarily. This minimizes the time the product is exposed to harsh conditions. |

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for a generic piperidine ester hydrolysis.

Objective: To identify the temperature that provides the fastest reaction rate with the minimal formation of impurities.

Materials:

-

Piperidine Ester (Substrate)

-

Selected Solvent (e.g., Water, Methanol/Water mixture)

-

Base (e.g., 1M NaOH solution)

-

Reaction vessels (e.g., round-bottom flasks)

-

Heating/stirring apparatus (e.g., stirring hotplates)

-

Temperature monitoring device (thermometer or thermocouple)

-

Analytical equipment (e.g., HPLC or GC-MS for monitoring reaction progress and purity)[24][25]

Procedure:

-

Setup: In parallel, set up three identical reaction vessels (A, B, C), each equipped with a magnetic stirrer.

-

Charging Reactants: To each vessel, add the piperidine ester (e.g., 1.0 mmol) and the chosen solvent (e.g., 10 mL).

-

Temperature Equilibration:

-

Place vessel A in a water bath at 25°C .

-

Place vessel B on a hotplate set to 40°C .

-

Place vessel C on a hotplate set to 60°C .

-

Allow the mixtures to stir for 10 minutes to reach the target temperature.

-

-

Initiation: Start the reactions simultaneously by adding the base (e.g., 1.2 mmol of 1M NaOH) to each vessel. Start a timer for each reaction.

-

Monitoring: At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a dilute acid (e.g., 1M HCl) to stop the reaction, and prepare it for analysis.

-

Analysis: Analyze each quenched aliquot by HPLC or GC-MS.[26] Quantify the percentage of remaining starting material, the percentage of the desired product, and the percentage of any major impurities.

-

Data Evaluation:

-

Plot the percentage of product formed versus time for each temperature. The slope of this curve is indicative of the reaction rate.

-

At the point of >98% conversion of the starting material, compare the impurity profiles for each temperature.

-

Select the temperature that provides the best balance of a fast reaction rate and a clean product profile.

-

Visualization of the Optimization Workflow

Caption: Workflow for parallel temperature optimization experiments.

Understanding the Kinetics: The Arrhenius Plot

For a more rigorous analysis, one can determine the activation energy (Ea) of the hydrolysis reaction by constructing an Arrhenius plot.

-

Calculate the rate constant (k) at each temperature from your experimental data.

-

Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.

Knowing the activation energy allows for a more predictive understanding of how temperature changes will affect the reaction rate, moving beyond empirical observation to quantitative analysis.

Visualization of Reaction Pathways

The hydrolysis can proceed through an external base-catalyzed pathway or an intramolecular pathway. The efficiency of the intramolecular pathway is highly dependent on the substrate's conformation.

Caption: Competing hydrolysis pathways for piperidine esters.